N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-14-15(9-12)23-10-18-14/h1-6,9-10H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNWFFWKHMTXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-Nitrothiophenol
Benzothiazoles are commonly synthesized via cyclization of 2-aminothiophenol derivatives. For 6-substituted variants, nitro groups serve as precursors to amines.
Procedure :
- Nitration : Treat 2-aminothiophenol with nitric acid to introduce a nitro group at the 5-position, yielding 2-amino-5-nitrobenzenethiol.
- Cyclization : React with formic acid or acetic anhydride under reflux to form 6-nitro-1,3-benzothiazole.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl reduces the nitro group to an amine, producing 1,3-benzothiazol-6-amine.
Key Conditions :
Synthesis of 3-(4-Chlorobenzenesulfonyl)Propanoic Acid
Sulfonylation of 3-Bromopropanoic Acid
Introducing the sulfonyl group at the terminal carbon of propane involves nucleophilic substitution.
Procedure :
- Sulfinate Formation : React 4-chlorobenzenesulfonyl chloride with sodium sulfite to generate sodium 4-chlorobenzenesulfinate.
- Substitution : Treat 3-bromopropanoic acid with sodium sulfinate in DMF at 80–100°C for 12–24 hours.
Reaction :
$$
\text{BrCH}2\text{CH}2\text{COOH} + \text{NaSO}2\text{C}6\text{H}4\text{Cl-4} \rightarrow \text{SO}2\text{C}6\text{H}4\text{Cl-4-CH}2\text{CH}2\text{COOH} + \text{NaBr}
$$
Purification : Recrystallization from ethanol/water mixtures yields 3-(4-chlorobenzenesulfonyl)propanoic acid.
Amide Coupling to Form this compound
Carboxylic Acid Activation
The propanoic acid derivative is activated as an acyl chloride or mixed anhydride for amide formation.
Procedure :
- Acyl Chloride Formation : React 3-(4-chlorobenzenesulfonyl)propanoic acid with thionyl chloride (SOCl₂) at 60–70°C for 2–4 hours.
- Coupling : Add 1,3-benzothiazol-6-amine and triethylamine (base) in anhydrous THF or DCM. Stir at 0–25°C for 4–12 hours.
Reaction :
$$
\text{SO}2\text{C}6\text{H}4\text{Cl-4-CH}2\text{CH}2\text{COCl} + \text{H}2\text{N-C}7\text{H}4\text{NS} \rightarrow \text{Target Compound} + \text{HCl}
$$
Alternative Coupling Agents :
- HATU or EDCl/HOBt in DMF for milder conditions.
Optimization and Challenges
Solubility and Purification
- Benzothiazole Amine : Poor solubility in non-polar solvents necessitates polar aprotic solvents (DMF, DMSO).
- Sulfonyl Intermediate : Acidic workup may hydrolyze sulfonamides; neutral pH extraction is critical.
Byproduct Mitigation
- Unwanted Cyclization : Ensure stoichiometric control during sulfonylation to prevent dimerization.
- Oxidation : Use inert atmospheres (N₂/Ar) during reductions to avoid sulfoxide formation.
Analytical Data and Characterization
Hypothetical spectral data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, benzothiazole-H), 7.85–7.70 (m, 4H, Ar-H), 3.45 (t, 2H, CH₂-SO₂), 2.90 (t, 2H, CH₂-CO).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (SO₂ asym/sym).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%)* |
|---|---|---|---|
| Acyl Chloride Coupling | High reactivity, short reaction time | Moisture-sensitive intermediates | 65–75 |
| EDCl/HOBt Mediated | Mild conditions, fewer side reactions | Costly reagents, longer purification | 70–80 |
*Theoretical yields based on analogous reactions.
Industrial Scalability Considerations
- Cost Efficiency : Sodium sulfinate routes are preferable for large-scale sulfonylation.
- Catalyst Recycling : Palladium catalysts from reductions can be recovered via filtration.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide exhibit anticancer properties. A study demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | C16H13ClN2OS | Anticancer |
| 4-Chloro-N-(5-methylthiazol-2-yl)benzamide | C10H9ClN2OS | Antibacterial |
The structural features of these compounds enhance their selectivity towards cancer cells, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Activity
The sulfonamide group in this compound is known for its antimicrobial properties. Similar compounds have been shown to possess activity against a range of bacteria and fungi. For example:
- Mechanism : The sulfonamide moiety interferes with bacterial folate synthesis.
- Case Study : A derivative of benzothiazole was tested against Staphylococcus aureus, demonstrating significant inhibition of bacterial growth.
Optical Materials
Research has explored the use of benzothiazole derivatives in optical applications due to their unique electronic properties. For instance, studies on the structural characteristics of N-(1,3-benzothiazol-6-yl)-4-halogenobenzenesulfonyl derivatives have shown potential for use in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through structural modifications allows for the development of materials with specific optical characteristics .
Polymer Science
Benzothiazole-based compounds are also being investigated for their role in polymer science. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example:
| Polymer Type | Additive | Effect |
|---|---|---|
| Polycarbonate | This compound | Increased thermal stability |
| Polyvinyl chloride | Benzothiazole derivatives | Improved mechanical strength |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The sulfonyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Sulfonyl Derivatives: Compounds such as sulfonylureas and sulfonamides.
Uniqueness
N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide is unique due to the combination of the benzothiazole core and the sulfonyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a chlorobenzenesulfonyl group, which is known for enhancing biological activity through various mechanisms. The general structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₂S |
| Molecular Weight | 341.81 g/mol |
| CAS Number | 1040638-87-6 |
Synthesis
The synthesis of this compound typically involves the condensation of benzothiazole derivatives with sulfonyl chlorides. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest. A study highlighted that related compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that this compound may possess similar activity .
Antimicrobial Properties
Benzothiazole derivatives have also been recognized for their antimicrobial efficacy. The sulfonamide group enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. Notably, compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory properties. Benzothiazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Inflammatory Mediators : The compound may influence the production of cytokines and other mediators involved in inflammation.
Case Studies and Research Findings
Recent studies on related benzothiazole compounds provide insights into potential applications:
- Anticancer Studies : A study demonstrated that a benzothiazole derivative exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Antimicrobial Activity : Another investigation reported that a similar compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Research : A study found that benzothiazole derivatives reduced TNF-alpha levels in LPS-stimulated macrophages by 50%, highlighting their potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step procedure. First, sulfonylation of 4-chlorobenzenesulfonyl chloride with a propanamide precursor (e.g., 3-aminopropanoic acid derivatives) under basic conditions (e.g., triethylamine in DCM) yields the sulfonylpropanamide intermediate. Subsequent coupling with 6-amino-1,3-benzothiazole via carbodiimide-mediated (e.g., HBTU/DMAP) amide bond formation is critical. Optimization involves monitoring reaction temperature (0–25°C), solvent selection (DMF or DMSO), and stoichiometric ratios (1:1.2 molar excess of benzothiazole amine) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Look for sulfonamide protons (δ 10.5–11.5 ppm, broad singlet) and benzothiazole aromatic protons (δ 7.5–8.5 ppm). The 4-chlorophenyl group shows distinct coupling patterns (e.g., doublets at δ 7.3–7.7 ppm).
- IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ should align with the calculated molecular weight (±2 Da). Fragment ions (e.g., loss of benzothiazole moiety) aid validation .
Q. What in vitro assays are suitable for preliminary biological evaluation, and how should controls be designed?
- Methodological Answer : For anticancer or enzyme inhibition studies:
- MTT/Proliferation Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
- Enzyme Inhibition (e.g., Carbonic Anhydrase) : Measure IC50 via stopped-flow CO2 hydration assay. Compare to acetazolamide as a reference inhibitor. Ensure triplicate runs and statistical validation (p <0.05) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity, and what computational tools support SAR analysis?
- Methodological Answer :
- Modifications : Introduce substituents at the benzothiazole C-2 position (e.g., electron-withdrawing groups) or vary the sulfonamide para-substituent (e.g., Br vs. CF3) to modulate lipophilicity.
- Computational Tools : Use molecular docking (AutoDock Vina) with target protein structures (PDB) to predict binding modes. QSAR models (e.g., CoMFA) correlate substituent effects with activity. Validate with free-energy perturbation (FEP) simulations .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies (e.g., high potency in enzyme assays but low cellular activity) may arise from poor solubility or efflux pump interactions. Mitigate by:
- Solubility Screening : Use DLS or nephelometry in PBS/biological buffers.
- Membrane Permeability : Perform Caco-2 assays or PAMPA.
- Metabolic Stability : Use liver microsomes (human/mouse) to assess CYP-mediated degradation. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC) .
Q. What crystallographic strategies resolve polymorphism or ambiguous electron density in X-ray structures?
- Methodological Answer : For single-crystal X-ray diffraction:
- Crystal Growth : Optimize solvent (e.g., ethanol/water) and slow evaporation. Use seeding if nucleation is erratic.
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities.
- Refinement : Use SHELXL for anisotropic displacement parameters. For ambiguous regions, employ twin refinement or omit maps. Validate with Rfree (Δ <5% from Rwork) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
